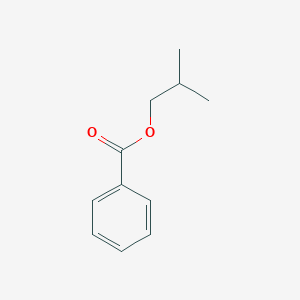

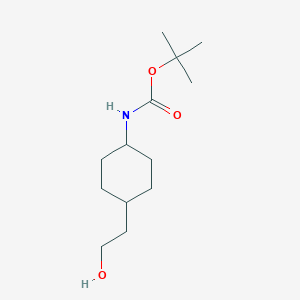

叔丁基(反式-4-(2-羟乙基)环己基)氨基甲酸酯

描述

The compound tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a chemical of interest in various synthetic organic chemistry applications. While the specific compound is not directly mentioned in the provided papers, related compounds and methodologies can offer insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step organic reactions, often starting from simple precursors like aldehydes or amino acids. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was achieved from L-Serine through a seven-step process, including esterification, protection, reduction, and Corey-Fuchs reaction 10. Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step . These methods could potentially be adapted for the synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate provided insight into the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides . This information is valuable for understanding the three-dimensional arrangement of atoms in tert-butyl carbamate compounds and can guide the synthesis of the target compound.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions, which are essential for their transformation into desired products. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, optically active cyclohexenone derivatives synthesized from tert-butyl carbamate precursors show excellent diastereoselectivity in reactions with cyanocuprates . These reactions are indicative of the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate demonstrated excellent enantioselectivity, leading to optically pure enantiomers . This suggests that the steric and electronic properties of the tert-butyl group play a significant role in the reactivity and selectivity of these compounds. The physical properties such as solubility, melting point, and boiling point would be determined by the specific functional groups and overall molecular geometry of the tert-butyl carbamate compound .

科学研究应用

合成和表征

对映选择性合成中间体:该化合物作为 2'-脱氧核苷酸的碳环类似物的对映选择性合成的中间体,如 Ober 等人 (2004) 的研究中所证明的。该中间体的晶体结构对于确认环戊烷环的取代至关重要,这与 β-2-脱氧核糖胺中的取代相对应 (Ober 等,2004).

手性有机硒化物和有机碲化物的关键中间体:Piovan 等人 (2011) 研究了叔丁基 2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分。这个过程导致了旋光纯异构体的产生,这对于手性有机硒化物和有机碲化物的合成很重要 (Piovan 等,2011).

Xa 因子抑制剂的对映选择性合成:Wang 等人 (2017) 提出了一种制备叔丁基 ((1R, 2S, 5S)-2-氨基-5-(二甲基氨基羰基)环己基)氨基甲酸酯的高效途径,这是 Xa 因子抑制剂的关键中间体。这条路线因其对柱色谱法的使用有限而引人注目,使其具有可扩展性 (Wang 等,2017).

化学反应和性质

化学改性和反应:Wu (2011) 探索了涉及叔丁基-(2-(2-羟基)乙基)氨基甲酸酯的反应,包括它与 1-溴-6-氯己烷的缩合,展示了该化合物在化学合成中的多功能性 (Wu,2011).

铂(IV)氨基甲酸酯配合物的合成:Wilson 和 Lippard (2011) 讨论了用叔丁基氨基甲酸酯合成和表征铂(IV)配合物,重点介绍了它们在细胞毒性研究等生物应用中的潜力 (Wilson & Lippard,2011).

在有机化学中的应用

天然产物的合成:Tang 等人 (2014) 合成了叔丁基 (1-羟基丁-3-炔-2-基)氨基甲酸酯,这是天然产物茉莉酮 B 生产中的中间体,展示了它在生物活性化合物合成中的应用 (Tang 等,2014).

在荧光传感材料中的利用:Sun 等人 (2015) 合成了苯并噻唑改性的咔唑衍生物,包括叔丁基咔唑,用于检测挥发性酸蒸汽。这突出了该化合物在创建具有重要环境和工业应用的传感材料中的作用 (Sun 等,2015).

对色谱分离的影响:Husain 等人 (1995) 研究了叔丁基 (N-羟基)氨基甲酸酯作为环糊精改性流动相中的共改性剂对多环芳烃分离的影响,表明其在改进色谱技术中的用途 (Husain 等,1995).

香精化合物的合成:Tentori 等人 (2020) 在连续流动生物催化过程中使用叔丁基环己基乙酸酯合成商业香精。这展示了该化合物在香精工业中的实际应用 (Tentori 等,2020).

安全和危害

属性

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNFSGIXLVLQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168955 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | |

CAS RN |

917342-29-1 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)